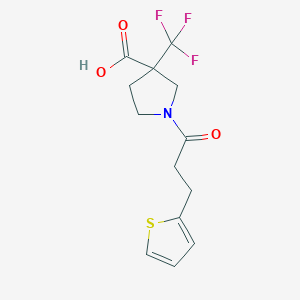![molecular formula C12H15BrN2O B7577146 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B7577146.png)
8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol, also known as BPO-27, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azabicyclooctane family and has a unique structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is not fully understood, but it is believed to interact with nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are involved in various physiological processes, including learning, memory, and addiction. 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has been shown to modulate the activity of nAChRs, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects:
8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has been shown to have various biochemical and physiological effects in preclinical studies. In animal models, 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has been shown to improve cognitive function and memory, reduce anxiety and depression, and inhibit the growth of cancer cells. These effects are thought to be mediated through the modulation of nAChRs.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is its unique structure, which makes it a promising candidate for drug development. However, the synthesis of 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is a multi-step process, which may limit its use in large-scale experiments. Additionally, the mechanism of action of 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is not fully understood, which may limit its potential applications in certain fields.
Future Directions
There are several future directions for the study of 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol. One potential direction is to further explore its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol and its interactions with nAChRs. Finally, the development of more efficient synthesis methods for 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol may increase its potential applications in various fields.
Synthesis Methods
The synthesis of 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves a multi-step process that includes the reaction of 5-bromopyridine with 1,5-cyclooctadiene in the presence of a palladium catalyst to form a cyclooctadiene-pyridine intermediate. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the final product, 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol.
Scientific Research Applications
8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has been explored as a potential candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
8-(5-bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-8-1-4-12(14-7-8)15-9-2-3-10(15)6-11(16)5-9/h1,4,7,9-11,16H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGNSKZABBWMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C3=NC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(5-Bromopyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)



![3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7577127.png)
![3-[(5-Chlorothiophen-2-yl)sulfonylamino]-4-methoxybenzoic acid](/img/structure/B7577128.png)

![3-(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)pyrazine-2-carbonitrile](/img/structure/B7577140.png)
![3-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)methyl]aniline](/img/structure/B7577151.png)

![2-[1-(1H-indole-5-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577161.png)

![[2-(Aminomethyl)pyrrolidin-1-yl]-(4-fluoro-3-methylphenyl)methanone](/img/structure/B7577173.png)